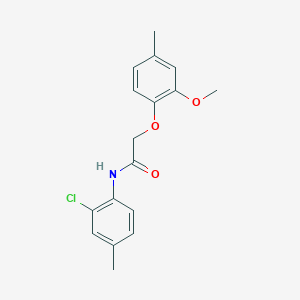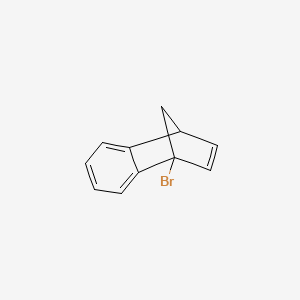
1-Bromo-1,4-dihydro-1,4-methanonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1,4-dihydro-1,4-methanonaphthalene is a chemical compound with the molecular formula C11H9Br It is a derivative of 1,4-dihydro-1,4-methanonaphthalene, where a bromine atom is attached to the carbon atom in the bridgehead position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-1,4-dihydro-1,4-methanonaphthalene can be synthesized through several methods. One common approach involves the bromination of 1,4-dihydro-1,4-methanonaphthalene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-1,4-dihydro-1,4-methanonaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of various substituted derivatives.
Reduction Reactions: The compound can be reduced to 1,4-dihydro-1,4-methanonaphthalene using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in carbon tetrachloride or chloroform under reflux.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1,4-dihydro-1,4-methanonaphthalene.
Oxidation: Corresponding ketones or carboxylic acids.
Applications De Recherche Scientifique
1-Bromo-1,4-dihydro-1,4-methanonaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-1,4-dihydro-1,4-methanonaphthalene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the compound is reduced by the transfer of hydride ions from the reducing agent. In oxidation reactions, the compound is oxidized by the transfer of oxygen atoms from the oxidizing agent .
Comparaison Avec Des Composés Similaires
1-Bromo-1,4-dihydro-1,4-methanonaphthalene can be compared with other similar compounds such as:
1,4-Dihydro-1,4-methanonaphthalene: The parent compound without the bromine atom.
1,4-Dihydro-1,4-methanonaphthalene-5,8-diol: A derivative with hydroxyl groups at positions 5 and 8.
1,4-Dihydro-1,4-methanonaphthalene-2-methyl: A derivative with a methyl group at position 2.
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Propriétés
Numéro CAS |
23537-80-6 |
|---|---|
Formule moléculaire |
C11H9Br |
Poids moléculaire |
221.09 g/mol |
Nom IUPAC |
1-bromotricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C11H9Br/c12-11-6-5-8(7-11)9-3-1-2-4-10(9)11/h1-6,8H,7H2 |
Clé InChI |
WWCIEGRATKCRJN-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1(C3=CC=CC=C23)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


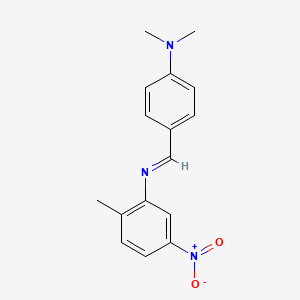
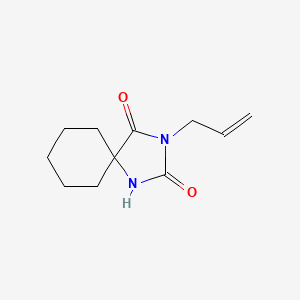
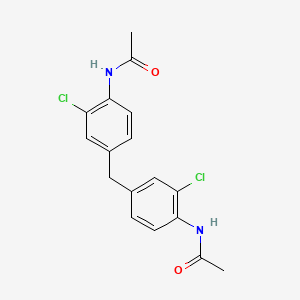
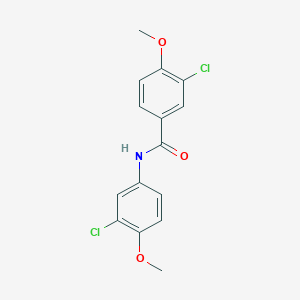
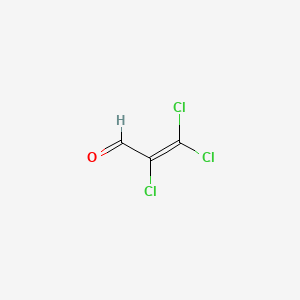
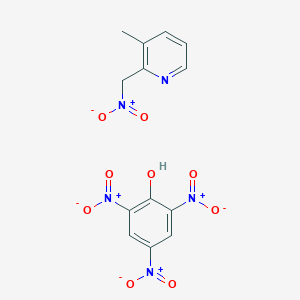

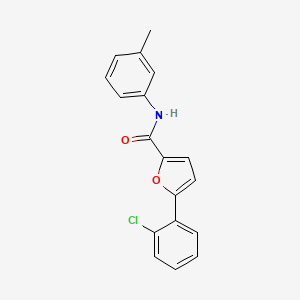
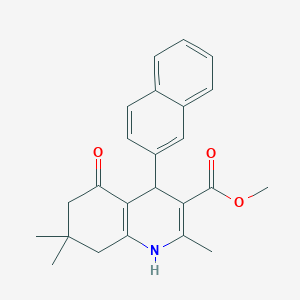

![1-[Tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl]ethanol](/img/structure/B15075481.png)

